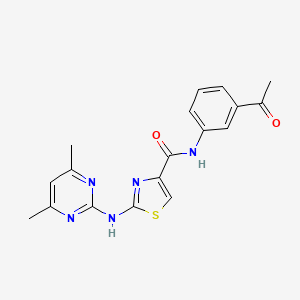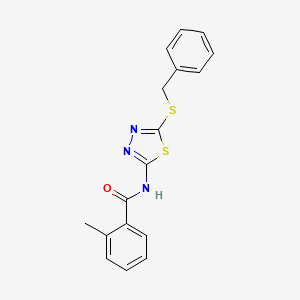![molecular formula C24H26N6O5 B2533211 5-amino-N-(3,4-dimethoxyphenyl)-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide CAS No. 1251599-69-5](/img/structure/B2533211.png)
5-amino-N-(3,4-dimethoxyphenyl)-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of triazole derivatives has been a subject of interest due to their potential biological activities. In the first paper, the authors describe the synthesis of 5-amino-1-beta-D-ribofuranosyl-1,2,4-triazole-3-carboxamidine derivatives, which are potent inhibitors of purine nucleoside phosphorylase (PNPase). The synthesis involves acetylation, dehydration, ammonolysis, and acid-catalyzed fusion steps to produce various derivatives, including the more potent 5-amino-TCNR with a Ki of 10 µM . The second paper outlines the synthesis of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide through a five-step process starting from 4-chlorobenzenamine, achieving an 88% yield. The reaction conditions were optimized for the reaction between triazole ester and ethylenediamine . The third paper presents a ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates, which are key intermediates for creating triazole-based scaffolds. This method provides a solution to the Dimroth rearrangement problem and allows for the synthesis of triazole-containing dipeptides and HSP90 inhibitors .
Molecular Structure Analysis
The molecular structure of triazole derivatives is crucial for their biological activity. In the first study, the structure of 5-amino-1-beta-D-ribofuranosyl-1,2,4-triazole-3-carboxamidine was confirmed by single-crystal X-ray analysis . This structural confirmation is essential for understanding the interaction of these molecules with their biological targets. The second paper does not provide detailed structural analysis but characterizes the synthesized compound using 1H NMR and MS, which are standard techniques for confirming molecular structures . The third paper does not explicitly mention structural analysis but implies that the regiocontrol achieved during the cycloaddition reactions is indicative of the molecular structure of the synthesized compounds .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of triazole derivatives are varied and include acetylation, dehydration, ammonolysis, acid-catalyzed fusion, and ruthenium-catalyzed cycloaddition. The first paper details the transformation of functional groups and the synthesis of C-nucleoside congeners of TCNR . The second paper explores the reaction conditions between triazole ester and ethylenediamine, which are critical for the high yield of the final product . The third paper's ruthenium-catalyzed cycloaddition is noteworthy for its regiocontrol and avoidance of the Dimroth rearrangement, which is a common issue in the synthesis of triazole derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives are influenced by their molecular structure and the functional groups present. The first paper indicates that the introduction of the amino group at the 5-position of the triazole ring enhances the inhibitory potency against PNPase . The second paper reports an 88% yield for the synthesized compound, which suggests that the optimized reaction conditions are favorable for the synthesis of triazole derivatives . The third paper does not discuss the physical properties of the synthesized compounds but focuses on their application in creating biologically active compounds, suggesting that their chemical properties are suitable for such purposes .
Applications De Recherche Scientifique
Synthesis and Structural Characterization
- Novel Synthesis Approaches: The compound belongs to a class of molecules that include 1,2,4-triazole derivatives, which have been synthesized through various novel approaches. For instance, the synthesis of 1,2,4-triazole derivatives involves reactions of various ester ethoxycarbonylhydrazones with primary amines, leading to compounds with potential antimicrobial activities (Bektaş et al., 2007).
- Innovative Cyclization Methods: Other research efforts have focused on the intramolecular cyclization of triazole carboxamides to produce 5-hydroxy[1,2,3]triazolo[4,5-e][1,4]diazepines, showcasing the versatility of triazole compounds in synthetic organic chemistry (Kemskiy et al., 2018).
Biological Activities and Potential Applications
- Antimicrobial Properties: Some synthesized 1,2,4-triazole derivatives exhibit good to moderate antimicrobial activities, indicating their potential as antimicrobial agents (Bektaş et al., 2007). This suggests that similar compounds, like the one , could be explored for antimicrobial applications.
- Anti-Inflammatory and Analgesic Agents: Novel heterocyclic compounds derived from visnaginone and khellinone, showing significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, provide a blueprint for developing compounds with enhanced biological activities (Abu‐Hashem et al., 2020).
- Antiviral Activities: The development of benzamide-based 5-aminopyrazoles and their fused heterocycles has shown remarkable activity against avian influenza virus, indicating the potential of such compounds in antiviral research (Hebishy et al., 2020).
Propriétés
IUPAC Name |
5-amino-N-(3,4-dimethoxyphenyl)-1-[[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O5/c1-5-34-17-9-6-15(7-10-17)24-27-18(14(2)35-24)13-30-22(25)21(28-29-30)23(31)26-16-8-11-19(32-3)20(12-16)33-4/h6-12H,5,13,25H2,1-4H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSJNGZRPHXTHIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CN3C(=C(N=N3)C(=O)NC4=CC(=C(C=C4)OC)OC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-N-(3,4-dimethoxyphenyl)-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-benzyl-1,3-dimethyl-2,4-dioxo-N-(tetrahydrofuran-2-ylmethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2533131.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2533133.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2533134.png)
![N-cyclopentyl-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2533136.png)



![2-(2,4-difluorophenoxy)-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2533142.png)

![2-[3-(2,3-dimethylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2533145.png)

![2-{[6-chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetamide](/img/structure/B2533149.png)
![Benzo[b]thiophen-2-yl(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B2533151.png)